1-Bromo-8-(2-methylphenyl)naphthalene
Description
1-Bromo-8-(2-methylphenyl)naphthalene is a brominated naphthalene derivative featuring a 2-methylphenyl substituent at the 8-position of the naphthalene core.
Properties
CAS No. |
141397-24-2 |
|---|---|
Molecular Formula |
C17H13Br |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-bromo-8-(2-methylphenyl)naphthalene |
InChI |
InChI=1S/C17H13Br/c1-12-6-2-3-9-14(12)15-10-4-7-13-8-5-11-16(18)17(13)15/h2-11H,1H3 |
InChI Key |
TUBLRICSXODJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-8-(2-methylphenyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 8-(2-methylphenyl)naphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The bromination process selectively introduces a bromine atom at the first position of the naphthalene ring.
Industrial production of this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-8-(2-methylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-8-(2-methylphenyl)naphthalene.
Scientific Research Applications
1-Bromo-8-(2-methylphenyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-8-(2-methylphenyl)naphthalene exerts its effects depends on the specific context of its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with molecular targets through π-π stacking interactions, hydrogen bonding, or hydrophobic interactions, influencing the structure and function of proteins or nucleic acids.
Comparison with Similar Compounds
1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene ()
- Structure : Aroylated derivative with electron-withdrawing 4-chlorobenzoyl and methoxy groups.
- Impact : The 4-chlorobenzoyl group enhances electrophilicity at the naphthalene core, while methoxy groups donate electron density, creating a polarized electronic environment. This contrasts with the electron-donating 2-methylphenyl group in the target compound, which may reduce electrophilicity .
1-Bromo-8-(p-tolylethynyl)naphthalene ()
- Structure : Features a p-tolyl group (4-methylphenyl) linked via an ethynyl spacer.
- Impact : The ethynyl bridge extends conjugation, enhancing π-electron delocalization. The p-tolyl group’s methyl substituent is para-oriented, minimizing steric hindrance compared to the ortho-methyl group in the target compound .
1-Bromo-8-(4-(trifluoromethyl)phenyl)naphthalene ()
- Structure : Contains a strongly electron-withdrawing CF₃ group.
- Impact : The CF₃ group significantly lowers electron density at the naphthalene core, increasing susceptibility to nucleophilic attack. This contrasts with the 2-methylphenyl group, which provides steric bulk without strong electronic withdrawal .
Physical and Crystallographic Properties
Boiling Points and Solubility
- 1-Bromonaphthalene (unsubstituted): Boiling point = 281°C; soluble in alcohol, benzene, chloroform .
- 1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene : Likely higher boiling point due to increased molecular weight and polarity from methoxy/chlorobenzoyl groups .
- 1-Bromo-8-(2-methylphenyl)naphthalene: Predicted to have moderate solubility in non-polar solvents (e.g., hexane) due to the hydrophobic 2-methylphenyl group.
Crystal Packing and π-Stacking
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